Cas no 1235629-16-9 (N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide)
N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
- N-[2-(cyclohexen-1-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
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- Inchi: 1S/C16H18N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h4,8-11H,1-3,5-7H2,(H,19,21)
- InChI Key: LKGNCWNEMZEFQR-UHFFFAOYSA-N
- SMILES: S1C=C(C(NCCC2CCCCC=2)=O)N=C1C1=NC=CN=C1
N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5828-0219-2μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-5μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-10μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-20μmol |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-1mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-2mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-3mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-4mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-5mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5828-0219-10mg |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235629-16-9 | 10mg |
$118.5 | 2023-09-09 |
N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
Comprehensive Overview of N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide (CAS No. 1235629-16-9)
The compound N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, identified by its CAS number 1235629-16-9, is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a pyrazine ring and a thiazole core, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with diverse biological targets.
In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in drug discovery and material science. N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide stands out due to its modular design, which allows for facile derivatization. This flexibility is crucial for optimizing pharmacokinetic properties, such as bioavailability and metabolic stability, which are frequently searched topics in AI-driven drug design forums and academic databases.
The thiazole moiety in this compound is particularly noteworthy, as it is a common motif in FDA-approved drugs. Thiazole-containing molecules are known for their antimicrobial, anti-inflammatory, and anticancer properties. Coupled with the pyrazine ring, which enhances hydrogen bonding capabilities, this molecule exhibits a balanced lipophilicity profile. Such characteristics are often highlighted in medicinal chemistry discussions, especially when addressing challenges like blood-brain barrier penetration.
Another area of interest is the compound's potential role in agrochemical innovation. With the growing need for sustainable crop protection solutions, researchers are exploring N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide as a template for developing next-generation pesticides. Its structural complexity may offer selectivity against pests while minimizing environmental impact—a hot topic in green chemistry circles.
From a synthetic perspective, the preparation of CAS 1235629-16-9 involves multi-step organic transformations, including condensation and cyclization reactions. These processes are often optimized using machine learning algorithms to predict reaction yields—a trend increasingly popular in high-throughput screening workflows. The compound's purity and stability are also critical, as they influence its performance in downstream applications.
In summary, N-2-(cyclohex-1-en-1-yl)ethyl-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide represents a versatile chemical entity with broad applicability. Its relevance to drug discovery, agrochemical development, and material science ensures it remains a focal point in scientific literature and patent filings. As computational tools like AI-assisted molecular modeling evolve, the exploration of this compound's full potential is expected to accelerate.
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